molecular formula C17H21ClN4O2 B12904598 N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide CAS No. 89758-31-6

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide

Cat. No.: B12904598
CAS No.: 89758-31-6
M. Wt: 348.8 g/mol
InChI Key: GJVUPNAJBHXRPN-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: The piperidine moiety is often attached through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-yl)butanamide
  • N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-yl)butanamide

Uniqueness

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds.

Properties

89758-31-6

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C17H21ClN4O2/c18-14-8-3-2-7-13(14)16-20-21-17(24-16)19-15(23)9-6-12-22-10-4-1-5-11-22/h2-3,7-8H,1,4-6,9-12H2,(H,19,21,23)

InChI Key

GJVUPNAJBHXRPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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